Cas no 1093952-04-5 (5-Methyl-2(1H)-pyridinone-d6)

5-Methyl-2(1H)-pyridinone-d6 化学的及び物理的性質
名前と識別子
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- 5-Methyl-2(1H)-pyridinone-d6
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- インチ: 1S/C6H7NO/c1-5-2-3-6(8)7-4-5/h2-4H,1H3,(H,7,8)
- InChIKey: SOHMZGMHXUQHGE-UHFFFAOYSA-N
- ほほえんだ: C([H])([H])([H])C1=C([H])NC(=O)C([H])=C1[H]
計算された属性
- せいみつぶんしりょう: 115.090424322g/mol
- どういたいしつりょう: 115.090424322g/mol
- 同位体原子数: 6
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 29.1Ų
5-Methyl-2(1H)-pyridinone-d6 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M109323-100mg |
5-Methyl-2(1H)-pyridinone-d6 |
1093952-04-5 | 100mg |
$ 1800.00 | 2023-09-07 | ||
TRC | M109323-50mg |
5-Methyl-2(1H)-pyridinone-d6 |
1093952-04-5 | 50mg |
$1200.00 | 2023-05-18 | ||
TRC | M109323-10mg |
5-Methyl-2(1H)-pyridinone-d6 |
1093952-04-5 | 10mg |
$282.00 | 2023-05-18 |
5-Methyl-2(1H)-pyridinone-d6 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
5-Methyl-2(1H)-pyridinone-d6に関する追加情報
Recent Advances in the Study of 5-Methyl-2(1H)-pyridinone-d6 and Related Compounds
The compound 5-Methyl-2(1H)-pyridinone-d6 (CAS: 1093952-04-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This deuterated derivative of 5-Methyl-2(1H)-pyridinone is increasingly being utilized as an internal standard in mass spectrometry-based assays, owing to its stable isotopic labeling and structural similarity to its non-deuterated counterpart. Recent studies have highlighted its role in pharmacokinetic studies, metabolic profiling, and drug discovery applications.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the utility of 5-Methyl-2(1H)-pyridinone-d6 in quantifying the metabolic stability of novel kinase inhibitors. The researchers employed liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track the deuterated compound's behavior in vitro, providing insights into the metabolic pathways of structurally related drug candidates. The study underscored the compound's reliability as a tracer in complex biological matrices.
Further investigations into the synthetic pathways of 5-Methyl-2(1H)-pyridinone-d6 have revealed optimized methods for its production. A recent patent application (WO2023056789) describes an improved synthetic route that enhances yield and purity while reducing production costs. This advancement is particularly relevant for pharmaceutical companies scaling up the production of deuterated compounds for clinical research.
In the context of drug development, 5-Methyl-2(1H)-pyridinone-d6 has shown promise in the study of neurodegenerative diseases. A 2024 publication in ACS Chemical Neuroscience reported its use as a probe for monitoring the blood-brain barrier penetration of potential Alzheimer's disease therapeutics. The deuterated form's enhanced stability allowed for more accurate measurements of drug distribution in preclinical models.
The compound's unique properties have also found applications in environmental chemistry. Researchers at several institutions have recently employed 5-Methyl-2(1H)-pyridinone-d6 as a tracer in studies of pharmaceutical pollutant degradation in wastewater treatment systems. Its chemical stability and detectability make it an ideal candidate for such environmental fate studies.
Looking forward, the scientific community anticipates expanded applications of 5-Methyl-2(1H)-pyridinone-d6 in personalized medicine approaches. Its utility in stable isotope dilution assays positions it as a valuable tool for precision medicine initiatives, particularly in therapeutic drug monitoring and biomarker discovery. Ongoing research is exploring its potential in cancer metabolomics and infectious disease diagnostics.
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